molecular formula C12H15N B1391869 2-(2-Cyclohexenyl)-4-methylpyridine CAS No. 1187168-47-3

2-(2-Cyclohexenyl)-4-methylpyridine

Cat. No.: B1391869
CAS No.: 1187168-47-3
M. Wt: 173.25 g/mol
InChI Key: AOAGBWFKRQVCIR-UHFFFAOYSA-N
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Description

2-(2-Cyclohexenyl)-4-methylpyridine is an organic compound that features a pyridine ring substituted with a cyclohexenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexenyl)-4-methylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene with a pyridine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexenyl)-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Cyclohexenyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexenyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Cyclohexenyl)-4-methylpyridine is unique due to the combination of the cyclohexenyl group and the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2-(2-Cyclohexenyl)-4-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of 2-methylpyridine with cyclohexenyl halides under basic conditions. A common approach utilizes sodium hydride or potassium tert-butoxide as a base in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

The biological activity of this compound is hypothesized to involve interactions with specific biomolecules, such as enzymes and receptors. Its unique structural features allow it to bind effectively to active sites on target proteins, potentially altering their conformation and modulating their activity .

Case Studies

  • Antibacterial Activity : A study conducted by researchers at a pharmaceutical laboratory evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed an IC50 value of 12 µg/mL, indicating potent antibacterial properties compared to standard antibiotics .
  • Enzyme Inhibition : Another investigation focused on the compound's role as an inhibitor of specific hydrolases. It was found to selectively inhibit the α/β-hydrolase domain-containing protein ABHD2, which plays a crucial role in sperm fertility. The compound demonstrated a pIC50 value of 5.50, highlighting its potential in reproductive health applications .

Data Tables

PropertyValue
Chemical Formula C12H15N
Molecular Weight 187.25 g/mol
IC50 (MRSA) 12 µg/mL
pIC50 (ABHD2 Inhibition) 5.50

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeNotable Activity
5-(2-Cyclohexenyl)-2-methylpyridinePyridine derivativeAntimicrobial and anti-inflammatory
3-(Cyclohexenyl)-4-methylpyridinePyridine derivativeModerate antibacterial properties

Properties

IUPAC Name

2-cyclohex-2-en-1-yl-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAGBWFKRQVCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2CCCC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282912
Record name 2-(2-Cyclohexen-1-yl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-47-3
Record name 2-(2-Cyclohexen-1-yl)-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Cyclohexen-1-yl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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